molecular formula C7H8ClNO3 B2665608 2-(Hydroxymethyl)pyridine-4-carboxylic acid hydrochloride CAS No. 2126160-66-3

2-(Hydroxymethyl)pyridine-4-carboxylic acid hydrochloride

Cat. No.: B2665608
CAS No.: 2126160-66-3
M. Wt: 189.6
InChI Key: ZJOAPVKIWNKYRR-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)pyridine-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydroxymethyl group at the 2-position and a carboxylic acid group at the 4-position of the pyridine ring, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)pyridine-4-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-4-carboxylic acid as the starting material.

    Hydroxymethylation: The introduction of the hydroxymethyl group at the 2-position can be achieved through a hydroxymethylation reaction. This involves the reaction of pyridine-4-carboxylic acid with formaldehyde in the presence of a base such as sodium hydroxide.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as crystallization and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)pyridine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)pyridine-4-carboxylic acid.

    Reduction: 2-(Hydroxymethyl)pyridine-4-methanol.

    Substitution: 2-(Substituted methyl)pyridine-4-carboxylic acid derivatives.

Scientific Research Applications

2-(Hydroxymethyl)pyridine-4-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)pyridine-4-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may act as a ligand that binds to metal ions, influencing enzyme activity and protein function. The hydroxymethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-4-carboxylic acid: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    2-(Hydroxymethyl)pyridine: Lacks the carboxylic acid group, limiting its applications in coordination chemistry.

    2-(Carboxymethyl)pyridine-4-carboxylic acid: Contains an additional carboxylic acid group, which can alter its reactivity and binding properties.

Uniqueness

2-(Hydroxymethyl)pyridine-4-carboxylic acid hydrochloride is unique due to the presence of both hydroxymethyl and carboxylic acid groups, which provide a balance of reactivity and binding capabilities. This makes it a valuable intermediate in organic synthesis and a versatile ligand in coordination chemistry.

Properties

IUPAC Name

2-(hydroxymethyl)pyridine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.ClH/c9-4-6-3-5(7(10)11)1-2-8-6;/h1-3,9H,4H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOAPVKIWNKYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126160-66-3
Record name 2-(hydroxymethyl)pyridine-4-carboxylic acid hydrochloride
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